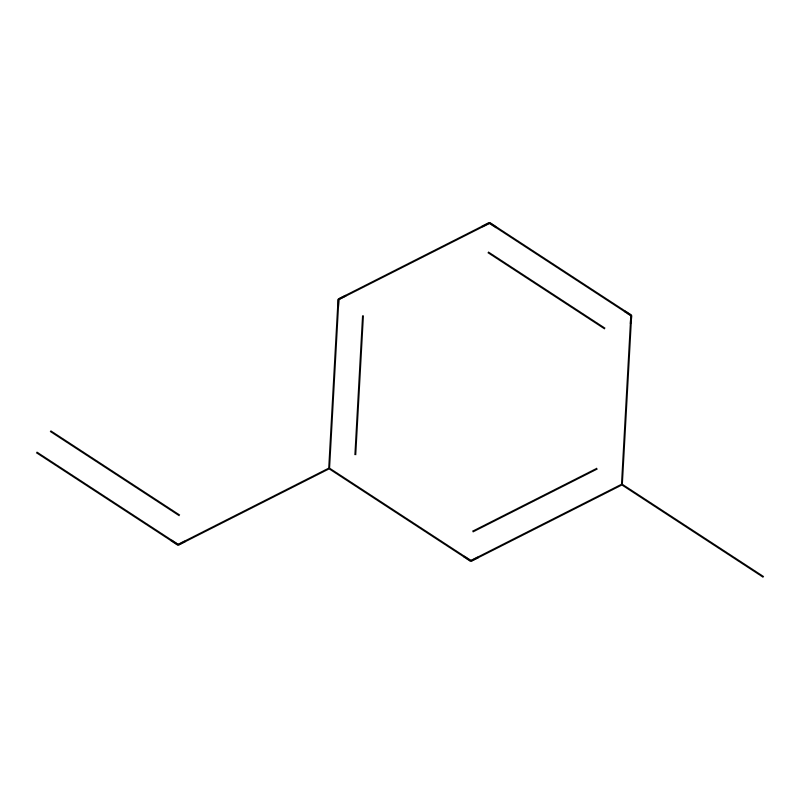

3-Methylstyrene

C9H10

C9H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H10

C9H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 89.0 mg/L at 25 °C

Insoluble in water

Soluble in ethanol, ether, benzene

Synonyms

Canonical SMILES

3-Methylstyrene (CAS 100-80-1), also known as 3-vinyltoluene, is a substituted aromatic monomer used in the synthesis of specialty polymers and resins. As an isomer of methylstyrene, its primary procurement driver is the specific influence of the meta-positioned methyl group on the resulting polymer's properties. Unlike its ortho- and para-isomers, or the parent compound styrene, 3-methylstyrene provides a distinct combination of thermal characteristics and copolymerization reactivity, making it a deliberate choice for applications requiring precise material performance specifications. [REFS-1, REFS-2]

References

- [1] Camelio, P., Lazzeri, V., Waegell, B., Cypcar, C., & Mathias, L. J. (1999). Glass Transition Temperature Calculations for Styrene Derivatives Using the Energy, Volume, and Mass Model. Macromolecules, 32(8), 2610–2621.

- [2] Jones, R. G., et al. (1993). Excited-state charge-transfer interactions in electron-beam resists based on styrene copolymers. Polymer, 34(8), 1768-1773.

Substituting 3-methylstyrene with 4-methylstyrene, 2-methylstyrene, or a non-specified vinyltoluene mixture is a primary cause of process variability and product failure in polymer synthesis. The methyl group's position directly governs steric hindrance and electronic effects at the vinyl site, which dictates polymerization behavior. This structural difference measurably alters key procurement-relevant parameters, including copolymerization reactivity ratios and the glass transition temperature (Tg) of the final polymer. [REFS-1, REFS-2] Using an incorrect isomer or an undefined mixture will lead to uncontrolled monomer incorporation, altered thermal performance, and batch-to-batch inconsistency, making precise isomer selection critical for reproducible outcomes.

Precise Thermal Profile Tuning: Intermediate Glass Transition Temperature

Homopolymers synthesized from 3-methylstyrene exhibit a distinct glass transition temperature (Tg) that is intermediate between its most common analogs, offering a specific material selection point for thermal performance. Poly(3-methylstyrene) has a reported Tg of approximately 370 K (97°C). [REFS-1, REFS-2] This value is notably different from both standard polystyrene, which has a Tg of 373 K (100°C), and poly(4-methylstyrene), with a higher Tg of 377 K (104°C). [1]

| Evidence Dimension | Glass Transition Temperature (Tg) |

| Target Compound Data | Poly(3-methylstyrene): ~370 K (97°C) |

| Comparator Or Baseline | Polystyrene: 373 K (100°C) | Poly(4-methylstyrene): 377 K (104°C) |

| Quantified Difference | -3 K vs. Polystyrene; -7 K vs. Poly(4-methylstyrene) |

| Conditions | Bulk homopolymer, measured by various standard thermal analysis techniques (e.g., DSC). |

This allows for the precise formulation of polymers or copolymers where the service temperature or processing window must be specified to be slightly lower than standard polystyrene.

Non-Interchangeable Reactivity for Controlled Copolymer Synthesis

The position of the methyl group fundamentally alters monomer reactivity in free-radical copolymerization, making isomer selection a critical process parameter. In the copolymerization of methylstyrene isomers with p-chlorostyrene (pCS), the reactivity ratio for 4-methylstyrene (r_pMS) was determined to be 0.543, while the ratio for unsubstituted styrene (r_S) was 0.70. [1] The significant difference between these values quantitatively demonstrates that the electronic and steric profile of each isomer dictates its rate of incorporation into a growing polymer chain. While data for 3-methylstyrene in this specific system was not reported, its unique electronic structure ensures it possesses its own distinct reactivity ratio, making it a specific choice, not an interchangeable substitute, for achieving a target copolymer composition.

| Evidence Dimension | Monomer Reactivity Ratio (r) vs. p-Chlorostyrene |

| Target Compound Data | Possesses a distinct reactivity ratio due to its unique meta-isomer structure. |

| Comparator Or Baseline | 4-Methylstyrene (pMS): r = 0.543 | Styrene (S): r = 0.70 |

| Quantified Difference | Reactivity of 4-Methylstyrene is ~24% lower than that of Styrene in this system, proving non-interchangeability. |

| Conditions | Free radical copolymerization with p-chlorostyrene (pCS) as the comonomer. |

To produce copolymers with a specified monomer sequence and composition, the unique reactivity ratio of 3-methylstyrene is a non-substitutable process input required for reproducible results.

Specialty Copolymers with Targeted Monomer Incorporation

As a comonomer in the synthesis of styrenic copolymers (e.g., with acrylates, butadiene, or other vinyl monomers) where achieving a specific monomer distribution and final polymer composition is critical. The unique reactivity of the meta-isomer allows for controlled incorporation rates that differ from styrene or 4-methylstyrene, enabling the production of materials with tailored properties. [1]

Formulation of Polymer Blends Requiring a Specific Tg

For use in producing homopolymers or as a major component in copolymers intended for polymer blends or formulations where the final glass transition temperature must be precisely controlled to a value slightly below 100°C. This is relevant in applications like specialty adhesives, coatings, or molding compounds where a specific balance of rigidity and processing temperature is required, distinct from what can be achieved with standard polystyrene or poly(4-methylstyrene). [2]

Precursor for Functionalized Materials and Cross-Linked Resins

Serves as a foundational monomer for creating polymers that are later functionalized or cross-linked. The presence of the methyl group on the aromatic ring can influence the regioselectivity of subsequent chemical modifications (e.g., sulfonation, halogenation) compared to unsubstituted polystyrene, providing a different pathway to advanced functional materials.

Physical Description

Color/Form

XLogP3

Boiling Point

170 °C

172 °C

Flash Point

Vapor Density

Density

Relative density (water = 1): 0.91

LogP

3.580

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (93.48%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.70 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Other CAS

100-80-1